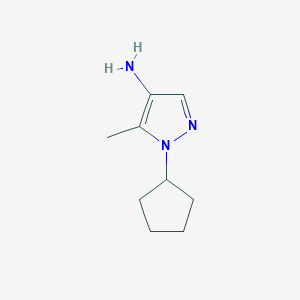

1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine is a chemical compound with the linear formula C9H15N3 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H15N3/c1-7-6-11-12(9(7)10)8-4-2-3-5-8/h6,8H,2-5,10H2,1H3 . This indicates that the compound consists of a cyclopentyl group and a methyl group attached to a pyrazol ring.Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 165.24 . It is stored at a temperature of -20C .Scientific Research Applications

Synthesis of Pyrazoles and Isoxazoles

1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine plays a crucial role in the solid-phase syntheses of highly substituted pyrazoles and isoxazoles. Shen, Shu, and Chapman (2000) demonstrated that condensation of esters with resin-supported acetyl carboxylic acids, followed by cyclization with hydrazines or hydroxylamine, yields pyrazoles or isoxazoles with excellent yields and purities. This method allows control over the ratio of isomeric products and facilitates the generation of trisubstituted variants through post-cleavage reduction processes (Shen, Shu, & Chapman, 2000).

Synthesis of Triazolo and Pyrazolo Derivatives

Ibrahim et al. (2011) explored the facile and efficient synthesis of 1,2,3-Triazolo[4,5-b]pyridines and Pyrazolo[4,3-b]pyridines, highlighting the compound's utility in forming cyanoacetamides through reactions with amines followed by cyclization. This approach underscores its significance in constructing complex heterocyclic frameworks that could be relevant in various chemical and pharmaceutical applications (Ibrahim, Behbehani, Makhseed, & Elnagdi, 2011).

Multicyclic Pyrazolo Derivatives

Tu et al. (2014) developed a novel four-component bicyclization strategy to synthesize multicyclic pyrazolo[3,4-b]pyridines. This method demonstrates the compound's versatility in creating diverse molecular architectures, potentially offering new pathways for drug development and material science (Tu, Hao, Ye, Wang, Jiang, Li, & Tu, 2014).

Antimicrobial and Antifungal Applications

Titi et al. (2020) synthesized pyrazole derivatives and investigated their structural characteristics and bioactivities, including antitumor, antifungal, and antibacterial effects. The study not only illustrates the compound's application in synthesizing biologically active molecules but also its potential contribution to discovering new therapeutic agents (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).

Properties

IUPAC Name |

1-cyclopentyl-5-methylpyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7-9(10)6-11-12(7)8-4-2-3-5-8/h6,8H,2-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDQVPGWUZEHRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2CCCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2734812.png)

![4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2734815.png)

![N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2734818.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2734820.png)

![2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2734826.png)

![3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734830.png)